molecular formula C7H4NNaO4S B13941046 Sodium 3-mercapto-6-nitrobenzoate CAS No. 63467-78-7

Sodium 3-mercapto-6-nitrobenzoate

Cat. No.: B13941046
CAS No.: 63467-78-7
M. Wt: 221.17 g/mol
InChI Key: NJDXUHBDSYEROF-UHFFFAOYSA-M
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Description

Sodium 3-mercapto-6-nitrobenzoate is an organosulfur compound with the molecular formula C7H4NO4SNa It is a sodium salt derivative of 3-mercapto-6-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-mercapto-6-nitrobenzoate typically involves the nitration of benzoic acid derivatives followed by thiolation. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate. This intermediate is then subjected to thiolation using sodium hydrosulfide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pressure, and reagent concentrations being key parameters.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-mercapto-6-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoates.

Scientific Research Applications

Sodium 3-mercapto-6-nitrobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-mercapto-6-nitrobenzoate involves its reactive functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Mercaptobenzothiazole: An organosulfur compound used in rubber vulcanization.

    Benzocaine: A local anesthetic with a similar aromatic structure but different functional groups.

Uniqueness: Unlike Mercaptobenzothiazole, which is primarily used in industrial applications, Sodium 3-mercapto-6-nitrobenzoate has broader research applications in chemistry, biology, and medicine .

Properties

CAS No.

63467-78-7

Molecular Formula

C7H4NNaO4S

Molecular Weight

221.17 g/mol

IUPAC Name

sodium;3-carboxy-4-nitrobenzenethiolate

InChI

InChI=1S/C7H5NO4S.Na/c9-7(10)5-3-4(13)1-2-6(5)8(11)12;/h1-3,13H,(H,9,10);/q;+1/p-1

InChI Key

NJDXUHBDSYEROF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[S-])C(=O)O)[N+](=O)[O-].[Na+]

Origin of Product

United States

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